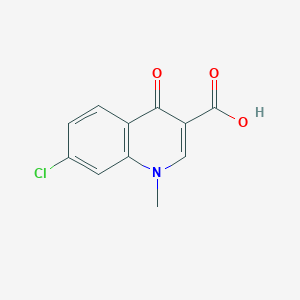

7-Chloro-1-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid

Descripción general

Descripción

7-Chloro-1-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid is a quinolone derivative known for its significant role in medicinal chemistry. This compound is characterized by its quinoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyridine ring. The presence of a chlorine atom at the 7th position, a methyl group at the 1st position, and a carboxylic acid group at the 3rd position, along with a keto group at the 4th position, contributes to its unique chemical properties and biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 2-chloro-3-formylquinoline.

Cyclization: The formyl group undergoes cyclization with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the quinoline ring system.

Chlorination: The resulting compound is then chlorinated using thionyl chloride to introduce the chlorine atom at the 7th position.

Methylation: Methylation at the 1st position is achieved using methyl iodide in the presence of a base like potassium carbonate.

Oxidation: The final step involves oxidation to introduce the keto group at the 4th position, typically using an oxidizing agent such as potassium permanganate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution at the 7-Chloro Position

The 7-chloro group undergoes substitution reactions with amines under catalytic conditions. For example:

-

Amination with Piperazines :

Reaction with N-ethylpiperazine in water at reflux temperature using {Mo<sub>132</sub>}, a Keplerate-type molybdenum-based catalyst, replaces the chlorine atom with a piperazinyl group (e.g., forming 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid) in 97% yield over 30 minutes .

Conditions : 0.08 g catalyst, H<sub>2</sub>O (5 mL), reflux.Amine Used Product Yield (%) Reaction Time (min) N-Ethylpiperazine 97 30 Piperidine 92 20 This method is scalable and environmentally friendly due to aqueous conditions .

Hydrolysis of Carboxylic Acid Derivatives

The 3-carboxylic acid group can be generated via hydrolysis of ester precursors. For instance:

-

Ethyl Ester Hydrolysis :

Ethyl 7-chloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes hydrolysis in acetic acid and 4N HCl at 100°C for 2.5 hours, yielding the free carboxylic acid in 65–90% yield .Mechanism :

-

Acid-catalyzed ester cleavage.

-

Neutralization and precipitation at pH 7.

-

Functionalization via Alkylation and Acylation

The 1-methyl group and nitrogen atoms participate in alkylation/acylation reactions:

-

N-Alkylation :

Treatment with sodium hydride and alkyl halides (e.g., 1-bromopentane) in DMF at 90°C introduces alkyl chains at the N1 position, as demonstrated in analogous 4-oxo-quinoline derivatives .

Example : Synthesis of 1-pentyl-4-oxo-1,4-dihydrocinnoline-3-carboxamide (76 ) in 50–96% yield . -

Amide Formation :

The 3-carboxylic acid reacts with amines (e.g., N-ethylpiperazine) using coupling agents like HBTU (O-benzotriazol-1-yl-tetramethyluronium hexafluorophosphate) and triethylamine in DMF .

Ring Closure and Cyclization Reactions

The quinoline core can be synthesized via cyclization of precursor intermediates:

-

Cyclization with Potassium t-Butoxide :

2-Acetylamino-3,4,5,6-tetrafluorobenzoyl chloride reacts with triethylorthoformate and cyclopropylamine in t-butanol, followed by ring closure with potassium t-butoxide at 50°C to form the quinoline skeleton .

Yield : 70–91% for intermediate esters .

Decarboxylation and Thermal Stability

The 3-carboxylic acid group is thermally stable under reflux conditions but can undergo decarboxylation under extreme heat (>250°C) .

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions (e.g., Stille coupling) are feasible at halogenated positions. For example:

-

Chlorine Replacement with Organotin Reagents :

Using Pd(PPh<sub>3</sub>)<sub>4</sub> and tributyltin hydride in toluene replaces chlorine with hydrogen or organic groups .

Biological Activity Modifications

Derivatives of this compound exhibit enhanced antibacterial properties when modified at the 7-position. For instance:

-

Fluoroquinolone Analogues :

Substitution with piperazinyl groups improves activity against Gram-negative bacteria, as seen in structurally related compounds like ciprofloxacin .

Key Stability Considerations:

Aplicaciones Científicas De Investigación

Synthesis and Derivatives

The synthesis of 7-Chloro-1-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid can be achieved through various methods. One notable approach involves the use of halogenated precursors and subsequent reactions with amines to produce derivatives with enhanced pharmacological properties .

Key Synthetic Routes:

- Halogenation and Esterification: The compound can be synthesized via halogenation followed by esterification with alkali metal hydroxides .

- Amination Reactions: Direct amination of quinolone derivatives has been explored to yield various fluoroquinolone compounds, showcasing the versatility of the compound in forming new derivatives .

Biological Activities

The biological activities of this compound and its derivatives have been extensively studied.

Antibacterial Properties

The compound exhibits notable antibacterial activity, particularly against Gram-negative bacteria. This has made it a candidate for developing new antibiotics in response to rising antibiotic resistance .

Anti-inflammatory Activity

Research indicates that certain derivatives of this compound may possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

Therapeutic Applications

The therapeutic potential of this compound is broad, with applications in:

- Antibiotic Development: Its derivatives are being explored as novel antibiotics to combat resistant bacterial strains.

- Pain Management: Some studies suggest that these compounds may interact with cannabinoid receptors, indicating potential use in pain relief therapies .

- Cancer Treatment: Research is ongoing into the efficacy of these compounds in targeting cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies

Mecanismo De Acción

The mechanism of action of 7-Chloro-1-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By binding to these enzymes, the compound prevents the supercoiling and relaxation of bacterial DNA, ultimately leading to cell death.

Comparación Con Compuestos Similares

Similar Compounds

Ciprofloxacin: Another quinolone derivative with a similar mechanism of action but different substitution patterns.

Norfloxacin: Similar structure but with different substituents at the 1st and 7th positions.

Levofloxacin: A more potent quinolone with a different stereochemistry.

Uniqueness

7-Chloro-1-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom at the 7th position and methyl group at the 1st position differentiate it from other quinolone derivatives, influencing its reactivity and biological activity.

This compound’s versatility in chemical synthesis and its potential in medicinal applications make it a valuable subject of study in various scientific fields

Actividad Biológica

7-Chloro-1-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid (CAS Number: 23789-96-0) is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is with a molecular weight of approximately 225.64 g/mol. Key properties include:

| Property | Value |

|---|---|

| Molecular Weight | 225.64 g/mol |

| LogP | 2.029 |

| Solubility | Varies by solvent |

| Melting Point | Not specified |

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. A study highlighted the effectiveness of various quinoline derivatives against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound demonstrated Minimum Inhibitory Concentration (MIC) values that suggest potential as an antibacterial agent.

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 7-Chloro-1-methyl-4-oxo... | 32 | Staphylococcus aureus |

| 7-Chloro-1-methyl-4-oxo... | 64 | Escherichia coli |

| Reference Compound (Ciprofloxacin) | 16 | E. coli |

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies on various cancer cell lines. Notably, studies have shown that this compound can induce apoptosis and cell cycle arrest in cancer cells.

Case Study: MCF-7 Cell Line

In a study assessing the cytotoxic effects against the MCF-7 breast cancer cell line, the compound exhibited an IC50 value indicative of significant cytotoxicity. The mechanism was further elucidated through flow cytometry, revealing that treatment with this compound resulted in:

- Cell Cycle Arrest : A marked increase in cells at the G2/M phase.

- Induction of Apoptosis : Enhanced early and late apoptosis rates compared to control groups.

Table 2: Cytotoxicity Data Against MCF-7 Cells

| Treatment Concentration (µM) | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| Control | N/A | 5.0 |

| 7-Chloro Compound | 2.56 ± 0.13 | Early: 3.90; Late: 6.61 |

The biological activity of this compound is attributed to its ability to interact with cellular targets involved in critical pathways such as DNA synthesis and repair, leading to apoptosis in cancer cells and inhibition of bacterial growth.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies have indicated that modifications in the quinoline structure can enhance or diminish biological activity. For instance, substitutions at specific positions on the quinoline ring have been shown to significantly affect both antimicrobial and anticancer potency.

Propiedades

IUPAC Name |

7-chloro-1-methyl-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c1-13-5-8(11(15)16)10(14)7-3-2-6(12)4-9(7)13/h2-5H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEZCMDFHCHWUFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C2=C1C=C(C=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.